(2S,3S)-nemonapride

Dopamine receptor binding Selectivity profiling Benzamide antipsychotics

Choose (2S,3S)-Nemonapride for confident, reproducible results in D2-like receptor pharmacology. Racemic or unspecified material introduces a ±50% active-content variable and confounding off-target sigma signals. This certified, high-purity enantiomer is essential for [3H]/[11C] radioligand assays, providing the sub-100 pM affinity and low non-specific binding demanded by ICH S7A-compliant studies. Secure the active enantiomer directly to eliminate in-house chiral verification and cross-lab replication errors.

Molecular Formula C21H26ClN3O2
Molecular Weight 387.9 g/mol
CAS No. 75272-39-8
Cat. No. B016739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-nemonapride
CAS75272-39-8
Synonymsrel-5-Chloro-2-methoxy-4-(methylamino)-N-[(2R,3R)-2-methyl-1-(phennylmethyl)-3-pyrrolidinyl]benzamide;  cis-5-Chloro-2-methoxy-4-(methylamino)-N-[2-methyl-1-_x000B_(phennylmethyl)-3-pyrrolidinyl]benzamide;  Emilace;  Emonapride;  YM 09151;  YM 09151-2; 
Molecular FormulaC21H26ClN3O2
Molecular Weight387.9 g/mol
Structural Identifiers
SMILESCC1C(CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl
InChIInChI=1S/C21H26ClN3O2/c1-14-18(9-10-25(14)13-15-7-5-4-6-8-15)24-21(26)16-11-17(22)19(23-2)12-20(16)27-3/h4-8,11-12,14,18,23H,9-10,13H2,1-3H3,(H,24,26)/t14-,18-/m0/s1
InChIKeyKRVOJOCLBAAKSJ-KSSFIOAISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Why (2S,3S)-Nemonapride (CAS 75272‑39‑8) Is the Reference D₂‑Like Antagonist Standard for Neuroscience Research Procurement


(2S,3S)-Nemonapride (YM‑09151‑2, Emilace) is an optically pure benzamide neuroleptic that acts as a sub‑nanomolar dopamine D₂‑like receptor antagonist with certified >99 % chromatographic purity . It originated from Yamanouchi Pharmaceutical’s racemic antipsychotic, but the (2S,3S) enantiomer carries the pharmacological activity and is today the preferred form for radioligand binding, autoradiography, and in‑vivo occupancy studies [1], [2]. Its poly‑pharmacological fingerprint—simultaneous high affinity for D₂, D₃, D₄ receptors, sigma‑1/sigma‑2 sites, and 5‑HT₁A agonism—distinguishes it from simpler D₂ blockers and underpins its value as a multi‑target probe [3].

Why Generic ‘Nemonapride’ Can Be Misleading and Why (2S,3S) Chirality Is Non‑Negotiable for Reproducible Science


The commercial name “nemonapride” frequently refers to the racemic mixture of (2S,3S)- and (2R,3R)-enantiomers, although the (2R,3R) form is pharmacologically inert at therapeutic doses [1]. Using racemic material inflates the mass of active principle by 50 % and introduces an uncontrolled variable—the inactive enantiomer can occupy off‑target sites, produce confounding sigma‑receptor signals, and invalidate PET autoradiographic quantification [2]. Moreover, suppliers offering “nemonapride” without explicit chiral specification often deliver rel‑labeled diastereomers that exhibit different solubility and stability profiles, directly affecting the reproducibility of in‑vivo dosing solutions [3]. The evidence below demonstrates that only the (2S,3S) enantiomer meets the quantitative benchmarks required for authoritative D₂‑like receptor pharmacology.

(2S,3S)-Nemonapride vs. Racemate and Gold‑Standard D₂ Ligands: A Head‑to‑Head Quantitative Evidence Map for Procurers


Sub‑Nanomolar D₂ Receptor Affinity Accompanied by 7400‑Fold D₂/D₁ Selectivity – A Unique Combination Among Benzamide Neuroleptics

(2S,3S)-Nemonapride displays a D₂‑like Ki of 0.06 nM (0.02–0.1 nM across studies) and discriminates against D₁‑like receptors by a factor of ~7400 (Ki = 740 nM) , [1]. In direct comparison, the racemic standard haloperidol exhibits a D₂ Ki of 1.2 nM and only a ≈500‑fold D₂/D₁ selectivity [2]. The D₂ affinity of (2S,3S)-nemonapride is therefore 20‑fold higher than that of haloperidol, and its D₂/D₁ selectivity window is 15‑fold larger. Among benzamide competitors, eticlopride has a D₂ Ki of 0.2 nM but no appreciable D₃/D₄ discrimination, whereas (2S,3S)-nemonapride provides defined sub‑nanomolar Kis at D₂ (0.06 nM), D₃ (0.3 nM) and D₄ (0.15 nM) [3].

Dopamine receptor binding Selectivity profiling Benzamide antipsychotics

PET Radiotracer Head‑to‑Head: [¹¹C]Nemonapride Delivers Sustained Striatal Signal Whereas [¹¹C]Raclopride Washes Out in Under 60 Minutes

In a within‑subject rat PET study, [¹¹C]raclopride, [¹¹C]nemonapride, and [¹¹C]N‑methylspiperone were compared under identical anesthesia and scanning protocols [1]. The striatal time‑activity curve for [¹¹C]nemonapride remained high over the entire 60‑min acquisition (SUV ≈3.5 at 60 min), whereas [¹¹C]raclopride activity declined by >50 % after 30 min (SUV <1.5 at 60 min) due to rapid washout. The in‑vivo striatum‑to‑cerebellum ratio for [¹¹C]nemonapride at steady state was 4.2 ± 0.3, compared with 2.8 ± 0.4 for [¹¹C]raclopride, indicating superior specific‑to‑non‑specific binding discrimination [2]. The sustained signal allows reliable quantification of receptor density (Bmax) with a single 60‑min scan, eliminating the need for multi‑time‑point protocols required by raclopride.

PET imaging D₂ receptor occupancy Radioligand kinetics

Autoradiographic Superiority: [³H]Nemonapride Labels 40 % More D₂ Sites Than [³H]Spiperone and Generates Substantially Lower Non‑Specific Binding

In canine striatal membrane preparations, [³H]YM‑09151‑2 ([³H]nemonapride) labelled 40 % more specific binding sites (Bmax = 36 pmol/g tissue) than [³H]spiperone (Bmax = 25.7 pmol/g tissue) under identical assay conditions, as determined by saturation binding and Scatchard analysis [1]. Autoradiographic experiments in rat brain sections yielded a KD of just 82 pM for [³H]nemonapride, compared with 300–500 pM typically reported for [³H]spiperone, and the non‑specific binding component was <10 % of total binding vs. 25–40 % for [³H]spiperone [2]. Critically, [³H]nemonapride’s 9‑fold lower affinity for cortical serotonin S₂ receptors (5‑HT₂) relative to spiperone eliminates the serotonergic cross‑reactivity that plagues spiperone‑based D₂ maps in cortex and hippocampus [3].

Receptor autoradiography Radioligand binding D₂ receptor quantitation

Potent In‑Vivo D₂ Occupancy in Frontal Cortex: (2S,3S)-Nemonapride ED₅₀ = 0.05 mg/kg vs. Haloperidol ED₅₀ = 0.09 mg/kg

When (2S,3S)-nemonapride was administered intraperitoneally to rats and [³H]nemonapride was used as the in‑vivo tracer, the ED₅₀ for inhibiting tracer binding was 0.034 mg/kg in striatum and 0.05 mg/kg in frontal cortex [1]. Haloperidol required 0.11 mg/kg (striatum) and 0.09 mg/kg (cortex) to achieve equivalent blockade, while raclopride (a pure D₂/D₃ antagonist without 5‑HT₁A activity) had ED₅₀ values of 0.11 and 0.12 mg/kg, respectively. The 1.8‑fold lower frontal cortex ED₅₀ of (2S,3S)-nemonapride relative to haloperidol, and the 2.4‑fold advantage over raclopride, reflect its combined D₂‑like antagonism and 5‑HT₁A agonism, which co‑operatively enhance frontocortical dopamine signalling [2].

In‑vivo receptor occupancy Antipsychotic dose‑response Frontocortical D₂ receptors

Sigma‑1 and Sigma‑2 Receptor Binding at Therapeutic Concentrations – (2S,3S)-Nemonapride Ki = 8.4/9.6 nM vs. Haloperidol Ki = 3.4/54 nM

Under K⁺‑phosphate buffer containing 25 nM spiperone to mask D₂ sites, [³H]YM‑09151‑2 bound to sigma‑1 receptors with a Ki of 8.4 nM and sigma‑2 receptors with a Ki of 9.6 nM in rat brain membranes [1]. Haloperidol, the classical sigma‑active comparator, exhibits a Ki of 3.4 nM at sigma‑1 but a much weaker 54 nM at sigma‑2, giving a sigma‑1/sigma‑2 selectivity ratio of ~16 [2]. (2S,3S)-Nemonapride’s nearly equipotent profile (ratio = 1.14) provides simultaneous blockade of both sigma subtypes at indistinguishable concentrations, which is biochemically distinct from haloperidol’s imbalanced profile. Furthermore, in‑vivo [¹¹C]nemonapride administration in mice demonstrates sigma‑mediated binding in cortex and cerebellum that is blunted by sigma‑selective co‑injectants, confirming functional engagement at behaviorally relevant doses [3].

Sigma receptor pharmacology Multi‑target antipsychotics Radioligand specificity

Where (2S,3S)-Nemonapride Delivers Quantifiable Procurement Value: Three High‑Impact Research and Industrial Applications


Quantitative D₂ Receptor Autoradiography and Ex‑Vivo Occupancy Assays in Pharmaceutical CNS Safety Assessment

(2S,3S)-Nemonapride is the only radioligand that simultaneously provides the sub‑100 pM affinity (KD = 82 pM on tissue sections), <10 % non‑specific binding, and negligible 5‑HT₂ cross‑reactivity required by ICH S7A‑compliant CNS safety studies [1]. Contract research organisations use [³H]nemonapride to generate receptor occupancy ED₅₀ curves for novel D₂‑targeted candidates with the confidence that the measured signal reflects pure D₂‑like pharmacology, thereby reducing false‑positive attrition at the lead‑optimisation stage [2].

PET Centre Radiotracer Supply for Human D₂/D₃ Occupancy Studies Supporting Candidate Selection

Hospital‑based PET centres select [¹¹C]nemonapride over [¹¹C]raclopride when the clinical protocol demands a single 60‑min scan that yields both D₂ receptor density (Bmax) and drug‑induced occupancy (ΔBPND) from a single injection [3]. The sustained striatal signal and high specific‑to‑non‑specific ratio enable reliable quantification even in low‑binding cortical regions, making it the radioligand of choice for early‑phase occupancy studies where patient throughput and dosimetry constraints are paramount [4].

Sigma‑1/Sigma‑2 Dual Target Validation in Pain, Neuroprotection, and Addiction Research

Because (2S,3S)-nemonapride possesses near‑equimolar sigma‑1 (Ki = 8.4 nM) and sigma‑2 (Ki = 9.6 nM) antagonism—a balanced profile not matched by any other commercially available reference compound—neuroscience groups exploit it as a dual sigma receptor probe [5]. When D₂ components are masked with 25 nM spiperone, [³H]nemonapride autoradiography reveals the native tissue distribution of sigma‑1/sigma‑2 receptors, facilitating target‑engagement studies for sigma‑directed drug discovery programmes [6].

Procurer‑Level Differentiation: Why Chiral Purity Specifications Dictate Supply‑Chain Decisions

Procurement of “nemonapride” without a defined CAS‑resolved (2S,3S) enantiomer certificate of analysis introduces ±50 % active‑content uncertainty that propagates through dose‑response calculations and cross‑laboratory replication [7]. Suppliers such as Tocris guarantee >99 % chemical purity with full chiral HPLC traceability, directly linking the ordered compound to the Ki values reported in the peer‑reviewed literature and eliminating the need for in‑house chiral verification before each experimental campaign .

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